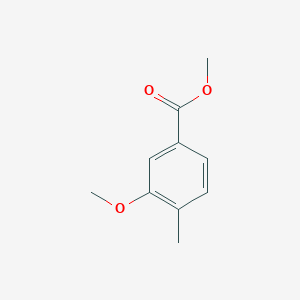

Methyl 3-methoxy-4-methylbenzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Methyl 3-methoxy-4-methylbenzoate can be synthesized through several methods:

Reaction with Diazomethane: One common method involves reacting diazomethane with 3-methoxy-4-methylbenzoic acid in ether.

Methylation of 3-hydroxy-4-methylbenzoate: Another method involves refluxing a mixture of methyl 3-hydroxy-4-methylbenzoate, dimethyl sulfate, and anhydrous potassium carbonate in acetone.

Industrial Production: Industrially, the compound can be produced by esterification of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.

Analyse Chemischer Reaktionen

Methyl 3-methoxy-4-methylbenzoate undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products: The major products depend on the type of reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 3-methoxy-4-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution makes it a versatile building block in synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids |

| Reduction | Forms alcohols or other reduced forms |

| Substitution | Can undergo nitration, sulfonation, and halogenation |

Biology

In biological research, this compound is utilized in enzyme-catalyzed reactions and biochemical assays. It has been shown to act as a substrate in various enzymatic processes, contributing to the understanding of enzyme kinetics and mechanisms.

Antioxidant Properties : this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

| Test | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.6 |

| ABTS Scavenging | 30.2 |

These results indicate its potential role in mitigating oxidative stress-related diseases.

Medicine

The compound has been explored for its medicinal properties, particularly in the synthesis of antimalarial drugs that combine the pharmacophore of chloroquine with clotrimazole-based antimalarials. Its structural characteristics allow for modifications that enhance therapeutic efficacy against malaria.

Industrial Applications

This compound is also widely used in the production of fragrances and flavorings due to its pleasant aromatic properties. Its applications extend to the manufacturing of fine chemicals, where it serves as a key ingredient in various formulations.

Case Study 1: Enzyme Inhibition

In biochemical assays, this compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can bind to the active site of certain enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. This property is particularly valuable in drug development where enzyme modulation is required.

Case Study 2: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative microorganisms. The compound inhibits bacterial fatty acid synthesis, showcasing its potential as a lead compound in the development of new antibacterial agents.

Wirkmechanismus

The mechanism of action of methyl 3-methoxy-4-methylbenzoate depends on its application:

Enzyme Inhibition: In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.

Pharmacological Effects: In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-methoxy-4-methylbenzoate can be compared with similar compounds such as:

Methyl 4-methoxybenzoate: This compound has a similar structure but with the methoxy group at the para position instead of the meta position.

Methyl 3-methoxybenzoate: This compound lacks the methyl group on the benzene ring.

Methyl 3-bromo-4-methylbenzoate: This compound has a bromine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical syntheses .

Biologische Aktivität

Methyl 3-methoxy-4-methylbenzoate, also known by its CAS number 3556-83-0, is an aromatic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.201 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 257.4 ± 20.0 °C at 760 mmHg

- Melting Point : 50-54 °C .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Test | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.6 |

| ABTS Scavenging | 30.2 |

These results suggest that this compound could be beneficial in preventing oxidative damage in biological systems .

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against β-amyloid peptide-induced toxicity in cultured human neurons. The compound was found to inhibit the neurotoxic effects of β-amyloid, which is implicated in Alzheimer's disease pathology. The protective mechanism appears to involve the modulation of oxidative stress and inflammation pathways .

Pharmacological Potential

This compound has been identified as a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting various health conditions. Its role as a precursor in the synthesis of other bioactive molecules underlines its importance in drug development .

Case Studies

- Anti-HBV Activity : A derivative of this compound was evaluated for its anti-hepatitis B virus (HBV) activity. In vitro studies demonstrated that the compound exhibited significant inhibition of HBV replication, with an IC50 value of approximately 1.99 µM against wild-type HBV .

- Inhibition of Neurotoxicity : In a controlled laboratory setting, the compound was tested for its ability to protect neuronal cells from β-amyloid toxicity. Results indicated a dose-dependent reduction in cell death, supporting its potential application in neurodegenerative disease therapies .

Eigenschaften

IUPAC Name |

methyl 3-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXCSBUSVRBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343639 | |

| Record name | Methyl 3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-83-0 | |

| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 3-methoxy-4-methylbenzoate in the synthesis of natural products?

A1: this compound serves as a valuable starting point for synthesizing complex molecules, particularly those found in nature like sesquiterpene lactones. [, ] In the case of (±)-heritol, a sesquiterpene lactone belonging to the aromatic cadinane group, this compound provides the core aromatic structure upon which further modifications are built. [] Similarly, it acts as a precursor in the synthesis of Zafirlukast, a leukotriene antagonist drug. [] This highlights its versatility in constructing diverse chemical frameworks.

Q2: Can you describe a specific example of how this compound is used in a chemical synthesis?

A2: In the synthesis of (±)-heritol, this compound is subjected to a series of chemical transformations. [] One crucial step involves an intramolecular Wittig reaction. This reaction is key to constructing the butenolide ring, a structural feature characteristic of heritol and many other bioactive natural products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.